2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methoxyphenyl)acetamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with a cyclopropyl group at position 6, a phenyl group at position 1, and an N-(2-methoxyphenyl)acetamide side chain at position 5 (Figure 1). The pyrazolo[3,4-d]pyrimidine scaffold is a heterocyclic system known for its pharmacological versatility, including antimicrobial and antitumor activities . The cyclopropyl group may enhance metabolic stability and lipophilicity, while the 2-methoxyphenyl acetamide moiety could influence receptor binding through hydrogen bonding and hydrophobic interactions.
Properties
IUPAC Name |
2-(6-cyclopropyl-4-oxo-1-phenylpyrazolo[3,4-d]pyrimidin-5-yl)-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3/c1-31-19-10-6-5-9-18(19)25-20(29)14-27-21(15-11-12-15)26-22-17(23(27)30)13-24-28(22)16-7-3-2-4-8-16/h2-10,13,15H,11-12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRCYVKAGLMQPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C(=NC3=C(C2=O)C=NN3C4=CC=CC=C4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Based on its structural similarity to other pyrazolo[3,4-d]pyrimidine derivatives, it may interact with various enzymes or receptors in the body.
Mode of Action
The exact mode of action of this compound is currently unknown. Pyrazolo[3,4-d]pyrimidine derivatives have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. The compound may interact with its targets, leading to changes in cellular processes and resulting in these observed effects.
Biochemical Pathways
Given the broad range of biological activities associated with pyrazolo[3,4-d]pyrimidine derivatives, it’s likely that multiple pathways are affected.
Biological Activity
The compound 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methoxyphenyl)acetamide is a synthetic derivative belonging to the pyrazolo[3,4-d]pyrimidine class. This class of compounds has garnered attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. The unique structural features of this compound suggest potential interactions with various biological targets, leading to significant pharmacological effects.
Chemical Structure and Properties
The IUPAC name of the compound is 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methoxyphenyl)acetamide. Its molecular formula is , with a molecular weight of approximately 364.40 g/mol. The compound features a cyclopropyl group and a methoxyphenyl acetamide moiety, which may contribute to its biological activity.
The precise mechanism of action for this compound remains under investigation; however, it is hypothesized to interact with specific enzymes or receptors involved in critical cellular pathways. The structural characteristics suggest that it may inhibit certain kinases or modulate signal transduction pathways associated with cancer cell proliferation and survival.
Anticancer Activity
Recent studies have indicated that pyrazolo[3,4-d]pyrimidine derivatives exhibit potent anticancer properties by inhibiting key signaling pathways in cancer cells. For instance:
- Inhibition of EGFR : Compounds similar to 2-{6-cyclopropyl-4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}-N-(2-methoxyphenyl)acetamide have shown promising results against the epidermal growth factor receptor (EGFR). One study reported IC50 values as low as 14.8 nM for related compounds against various cancer cell lines (A549 and HT29) .
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| Compound 1 | EGFR | 14.8 | A549 |
| Compound 2 | HER2 | 682 | HT29 |
| Compound 3 | VEGFR | 9 | H1975 |
Antimicrobial Activity
Additionally, derivatives of pyrazolo[3,4-d]pyrimidine have demonstrated antimicrobial properties. A study highlighted that compounds within this class exhibited moderate to high activity against various bacteria such as Staphylococcus aureus and Escherichia coli .
Case Studies
Case Study 1: Anticancer Efficacy
A recent investigation assessed the cytotoxic effects of a series of pyrazolo[3,4-d]pyrimidine derivatives on human lung cancer cell lines. The study found that modifications to the phenyl ring significantly impacted potency against EGFR inhibition. The most effective compound demonstrated an IC50 value of 7.55 µM against A549 cells .
Case Study 2: Antimicrobial Screening
Another study evaluated the antimicrobial activity of related compounds against pathogenic strains. The results indicated that certain derivatives exhibited up to a 16-fold increase in potency compared to standard antibiotics like ampicillin .
Comparison with Similar Compounds
Comparison with Structural Analogues
Pyrazolo[3,4-d]pyrimidine Derivatives
Compound 15a,b ():
- Structure: Pyrazolo[3,4-d]pyrimidin-4(3H)-one core with 5-ethoxymethyleneamino and 4-carbonitrile substituents.
- Activity : Demonstrated antimicrobial activity against bacterial and fungal strains .
- Key Difference : Lacks the cyclopropyl and phenyl groups, which may reduce steric bulk and alter target specificity.
LY231514 ():
N-(2-Methoxyphenyl)acetamide Derivatives
Compound 39 ():
- Structure : Quinazoline-2-sulfonyl core with N-(2-methoxyphenyl)acetamide.
- Activity : Exhibited significant anti-cancer activity against HCT-1, SF268, and MCF-7 cell lines .
- Key Difference : The quinazoline sulfonyl group may engage in different binding interactions compared to the pyrazolo[3,4-d]pyrimidine core.
Structural and Functional Analysis: Data Table
Research Findings and Implications
Structural Impact on Activity: The cyclopropyl group in the target compound may improve metabolic stability compared to smaller substituents (e.g., ethoxymethyleneamino in Compound 15a,b) .
Pharmacological Predictions :
- The combination of a pyrazolo[3,4-d]pyrimidine core with a 2-methoxyphenyl acetamide side chain could synergize antimicrobial and anticancer effects, as seen in structurally related compounds .
Synthesis Challenges :
- The cyclopropyl and phenyl groups may complicate synthetic routes compared to simpler analogues, requiring advanced cyclopropanation and coupling techniques .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
